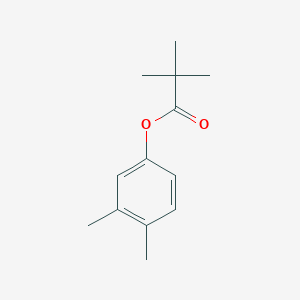
3,4-dimethylphenyl pivalate
Descripción general
Descripción
3,4-dimethylphenyl pivalate is an organic compound that belongs to the class of esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound is also known by its chemical name, pivalic acid 3,4-dimethylphenyl ester.
Aplicaciones Científicas De Investigación
Infrared Study in Hydrogenation Processes
3,4-Dimethylphenyl pivalate has been studied in the context of hydrogenation of carboxylic acids. A study by Ding et al. (1993) on the selective hydrogenation of pivalic acid to 2,2-dimethylpropanal, using infrared spectroscopy, provides insights into the reaction mechanisms and intermediate species formation during the process (Ding et al., 1993).
Structural Analysis in Chemistry
The molecular structure of compounds related to this compound, such as bismuth(III) 2,2-dimethylpropanoate, has been elucidated using X-ray crystallography. Troyanov and Pisarevsky (1993) detailed the structure of these compounds, highlighting the importance of structural analysis in understanding chemical properties (Troyanov & Pisarevsky, 1993).
Synthesis and Characterization of Heterodinuclear Lanthanide Pivalates
Research by Fomina et al. (2013) on the synthesis of new heterodinuclear lanthanide pivalates (including this compound) demonstrates the compound's role in the creation of complex molecules with specific luminescent properties. This research is crucial for developing materials with potential applications in fields like photonics and molecular electronics (Fomina et al., 2013).
Electronic Structure Studies
Electronic structure calculations of dinuclear rhenium(III) carboxylate complexes, involving compounds like this compound, provide essential insights into the electronic transitions and spectral properties of these materials. This research, as conducted by Shaw et al. (2022), is vital for understanding the electronic properties of complex molecules (Shaw et al., 2022).
Activation and Functionalization Studies
Balavoine and Clinet (1990) explored the activation and functionalization of pivalic acid, a compound related to this compound. This research is significant in the field of organic chemistry, particularly in the development of new synthetic routes for tertiary carboxylic acids (Balavoine & Clinet, 1990).
Magnetic Properties in Polynuclear Copper(II) Complexes
In the study of polynuclear Cu(II) complexes containing derivatives of 1,2,4-triazole and pivalate ligands, Zhou et al. (2005) demonstrated the use of this compound in synthesizing complex compounds with unique magnetic properties. This research contributes to the understanding of magnetic interactions in molecular systems (Zhou et al., 2005).
Biodegradation of Quaternary Carbon Compounds
Jacoby et al. (2022) focused on the biodegradation of quaternary carbon compounds like pivalate, highlighting the environmental relevance of understanding how these compounds break down in nature. This research is crucial for addressing environmental persistence and degradation pathways of such compounds (Jacoby et al., 2022).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-7-11(8-10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEUONABFJIQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


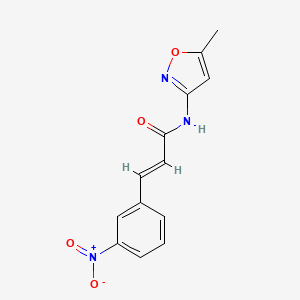
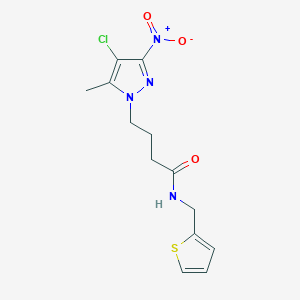
![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)
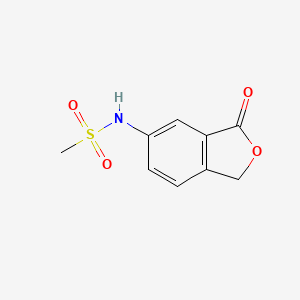
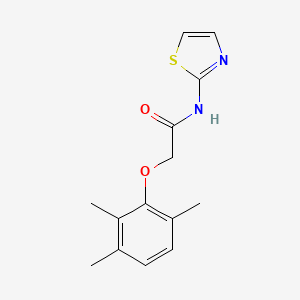
![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)
![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)


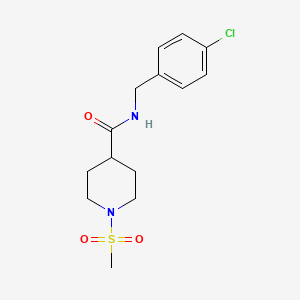
![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)
